molecular formula C19H18O2S2 B7728950 3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one

3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one

Cat. No.: B7728950
M. Wt: 342.5 g/mol
InChI Key: AYBIGZADJWYZJH-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Thioether Formation: The furan-2-ylmethyl intermediate is then reacted with a thiol compound to form the furan-2-ylmethylthio derivative.

    Coupling with Thiophene and Tolyl Groups: The furan-2-ylmethylthio derivative is further reacted with thiophene and p-tolyl groups under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-((Furan-2-ylmethyl)thio)-3-(phenyl)-1-(p-tolyl)propan-1-one: Similar structure but with a phenyl group instead of a thiophene group.

    3-((Thiophen-2-ylmethyl)thio)-3-(furan-2-yl)-1-(p-tolyl)propan-1-one: Similar structure but with the positions of furan and thiophene groups swapped.

Uniqueness

3-((Furan-2-ylmethyl)thio)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both furan and thiophene groups in the same molecule is relatively rare and contributes to its versatility in chemical reactions and research applications.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-1-(4-methylphenyl)-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2S2/c1-14-6-8-15(9-7-14)17(20)12-19(18-5-3-11-22-18)23-13-16-4-2-10-21-16/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBIGZADJWYZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CS2)SCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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